{[(3-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“{[(3-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide” is a chemical compound with the molecular formula C9H13BrN2S . It is also known as 2-(m-tolylmethyl)isothiourea .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H12N2S.BrH/c1-7-4-2-3-5-8(7)6-12-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H . The molecular weight of this compound is 261.19 .Physical and Chemical Properties Analysis
The compound “this compound” has a predicted density of 1.15±0.1 g/cm3 . The predicted boiling point is 300.4±45.0 °C . Unfortunately, the melting point is not available .Scientific Research Applications
Anti-Helicobacter pylori Agents
Research has developed novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole, demonstrating potent and selective activities against the gastric pathogen Helicobacter pylori. These compounds, including a prototype carbamate, have shown low minimal inhibition concentration values against various clinically relevant H. pylori strains, including those resistant to traditional antibiotics. This indicates their potential as novel anti-H. pylori agents (Carcanague et al., 2002).
Ionic Liquid Halide Nucleophilicity
The high nucleophilicity of bromide ion in the form of ionic liquid has been utilized for the nucleophilic displacement in the regeneration of phenols from aryl alkyl ethers. This represents a green protocol for ether cleavage, showcasing the versatility of ionic liquids in organic synthesis (Boovanahalli et al., 2004).
Antidiabetic Drug Synthesis
A drug-drug anhydrous pharmaceutical salt combining tolbutamide and metformin has been created to enhance the pharmaceutical properties of these antidiabetic agents. This research demonstrates the potential for creating more effective drug formulations through the synthesis of novel pharmaceutical salts (Jia et al., 2019).
Tumor Necrosis Factor-α and Matrix Metalloproteinase Inhibition
A series of compounds have been synthesized to explore their activities as inhibitors of tumor necrosis factor-α converting enzyme (TACE) and matrix metalloproteinases (MMPs), showing potential for therapeutic applications in controlling inflammation and tumor metastasis (Venkatesan et al., 2004).
Anticancer Activity
Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and their corresponding hydrazides have been synthesized and tested for antiproliferative activity against human cancer cell lines, demonstrating the potential of these compounds in developing new anticancer drugs (El Rayes et al., 2019).
Synthesis and Characterization of Metal Ion Complexes
Research into the synthesis and characterization of gold (III) and nickel (II) metal ion complexes derived from tetrazole-triazole compounds has been conducted, showing these complexes' cytotoxic effect against breast cancer cell lines. This suggests their potential as anticancer agents (Ghani & Alabdali, 2022).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-Methylbenzyl Carbamimidothioate Hydrobromide are currently unknown. This compound is a derivative of carbamimidothioates, which have been studied for their potential applications in various fields . .
Mode of Action
Carbamimidothioates, in general, have been synthesized using aryl diazonium fluoroborates, aryl isothiocyanates, amines, and Et3N as the base at room temperature . The interaction of this compound with its potential targets and the resulting changes are yet to be explored.
Properties
IUPAC Name |
(3-methylphenyl)methyl carbamimidothioate;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S.BrH/c1-7-3-2-4-8(5-7)6-12-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSISZUZFKKYAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC(=N)N.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.